molecular formula C21H39NaO7P B14077372 CID 171361354

CID 171361354

Cat. No.: B14077372
M. Wt: 457.5 g/mol
InChI Key: CLFDTXJHXXYCFR-OOCWZJBTSA-N
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Description

CID 171361354 is a chemical compound identified as a component of Citrus essential oil (CIEO), as evidenced by gas chromatography-mass spectrometry (GC-MS) analysis and vacuum distillation fractionation .

Properties

Molecular Formula

C21H39NaO7P

Molecular Weight

457.5 g/mol

InChI

InChI=1S/C21H39O7P.Na/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-21(23)27-18-20(22)19-28-29(24,25)26;/h6-7,9-10,20,22H,2-5,8,11-19H2,1H3,(H2,24,25,26);/b7-6-,10-9-;/t20-;/m1./s1

InChI Key

CLFDTXJHXXYCFR-OOCWZJBTSA-N

Isomeric SMILES

CCCCC/C=C\C/C=C\CCCCCCCC(=O)OC[C@H](COP(=O)(O)O)O.[Na]

Canonical SMILES

CCCCCC=CCC=CCCCCCCCC(=O)OCC(COP(=O)(O)O)O.[Na]

Origin of Product

United States

Chemical Reactions Analysis

CID 171361354 undergoes various chemical reactions, including oxidation, reduction, and substitution. Common reagents and conditions used in these reactions include oxidizing agents, reducing agents, and nucleophiles. The major products formed from these reactions depend on the specific conditions and reagents used .

Scientific Research Applications

CID 171361354 has a wide range of scientific research applications. In chemistry, it is used as a reagent in various reactions. In biology, it may be studied for its potential effects on biological systems. In medicine, it could be explored for its therapeutic potential. In industry, it might be used in the production of specific materials or chemicals .

Mechanism of Action

The mechanism of action of CID 171361354 involves its interaction with specific molecular targets and pathways. The compound exerts its effects by binding to these targets, leading to various biochemical and physiological responses. The exact molecular targets and pathways involved can vary depending on the specific application and context .

Comparison with Similar Compounds

To contextualize CID 171361354, we compare it with structurally or functionally analogous compounds reported in the literature.

Table 1: Comparative Overview of this compound and Selected Compounds
Property This compound 6-Bromo-1H-indole-2-carboxylic acid (CID 252137) 1-(2-Methoxy-4-nitrophenyl)-4-(oxetan-3-yl)piperazine (CID 57416287) Oscillatoxin D (CID 101283546)
Molecular Formula Not explicitly reported C₉H₆BrNO₂ C₇H₁₄N₂O C₃₈H₅₈N₂O₁₃ (estimated)
Molecular Weight Not provided 240.05 g/mol 142.20 g/mol ~791 g/mol
Key Functional Groups Likely terpenoid (inferred from CIEO) Bromoindole, carboxylic acid Nitro, methoxy, piperazine, oxetane Macrocyclic lactone, polyketide
Analytical Methods GC-MS, mass spectrometry NMR, HRMS, elemental analysis Synthesis, chromatography, spectroscopy NMR, X-ray crystallography
Biological Relevance Component of Citrus essential oil CYP1A2 enzyme inhibition Not reported Marine toxin, cytotoxic activity
Solubility Not reported 0.052 mg/mL (water) 86.7 mg/mL (highly soluble) Likely low (lipophilic macrocycle)
Key Observations :

Structural Diversity: this compound is inferred to belong to the terpenoid class due to its association with Citrus essential oils, which are rich in monoterpenes (e.g., limonene) and sesquiterpenes . This contrasts with oscillatoxin D, a marine-derived polyketide with a macrocyclic lactone structure , and CID 252137, a brominated indole derivative . Unlike CID 57416287, which contains a nitro group and oxetane ring , this compound’s structure remains undefined, highlighting gaps in published data.

Analytical Characterization :

  • This compound was characterized using GC-MS and vacuum distillation, common techniques for volatile essential oil components . In contrast, CID 252137 and oscillatoxin D required advanced methods like HRMS, 2D NMR, and X-ray crystallography due to their complex structures .

Functional and Biological Roles :

  • While oscillatoxin D exhibits cytotoxicity , and CID 252137 acts as a CYP1A2 inhibitor , this compound’s bioactivity is unconfirmed. Its role in CIEO may relate to antimicrobial or aromatic properties, typical of essential oil constituents.

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